

physical and chemical properties of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

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Compound of Interest

Compound Name: 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

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An In-depth Technical Guide to 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine**. The document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and biochemical characteristics of this pyrimidine derivative. This guide covers its fundamental properties, proposed synthesis and analysis methodologies, and its role as a potential modulator of cellular signaling pathways, particularly as an antagonist of the A3 adenosine receptor. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Introduction

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Its structure is characterized by the presence of multiple functional groups—amino, hydroxyl, mercapto, and nitroso moieties—which contribute to its distinct chemical reactivity and significant biological activity.^[1] These functional groups make it

a subject of interest in medicinal chemistry, particularly for its potential interactions with biological macromolecules.[1] Emerging research has highlighted its role as a potential antimicrobial agent, an antioxidant, and an enzyme inhibitor.[1] Notably, derivatives of this compound have shown high affinity as antagonists for the A3 adenosine receptor (A3AR), suggesting its potential in the development of therapies for conditions where this receptor is implicated.[1]

Physicochemical Properties

The physicochemical properties of **4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine** are summarized below. It is important to note that while some experimental data is available, other values are based on computational predictions and estimations.

General and Physical Properties

Property	Value	Source
Appearance	Orange to Very Dark Orange Solid	[2]
Melting Point	>300 °C	[3]
Solubility	Slightly soluble in 0.1N NaOH (with sonication)	[2][3]
pKa (Predicted)	6.16 ± 0.25	[2]
Refractive Index (Estimated)	1.6440	[2]

Chemical Identifiers and Molecular Properties

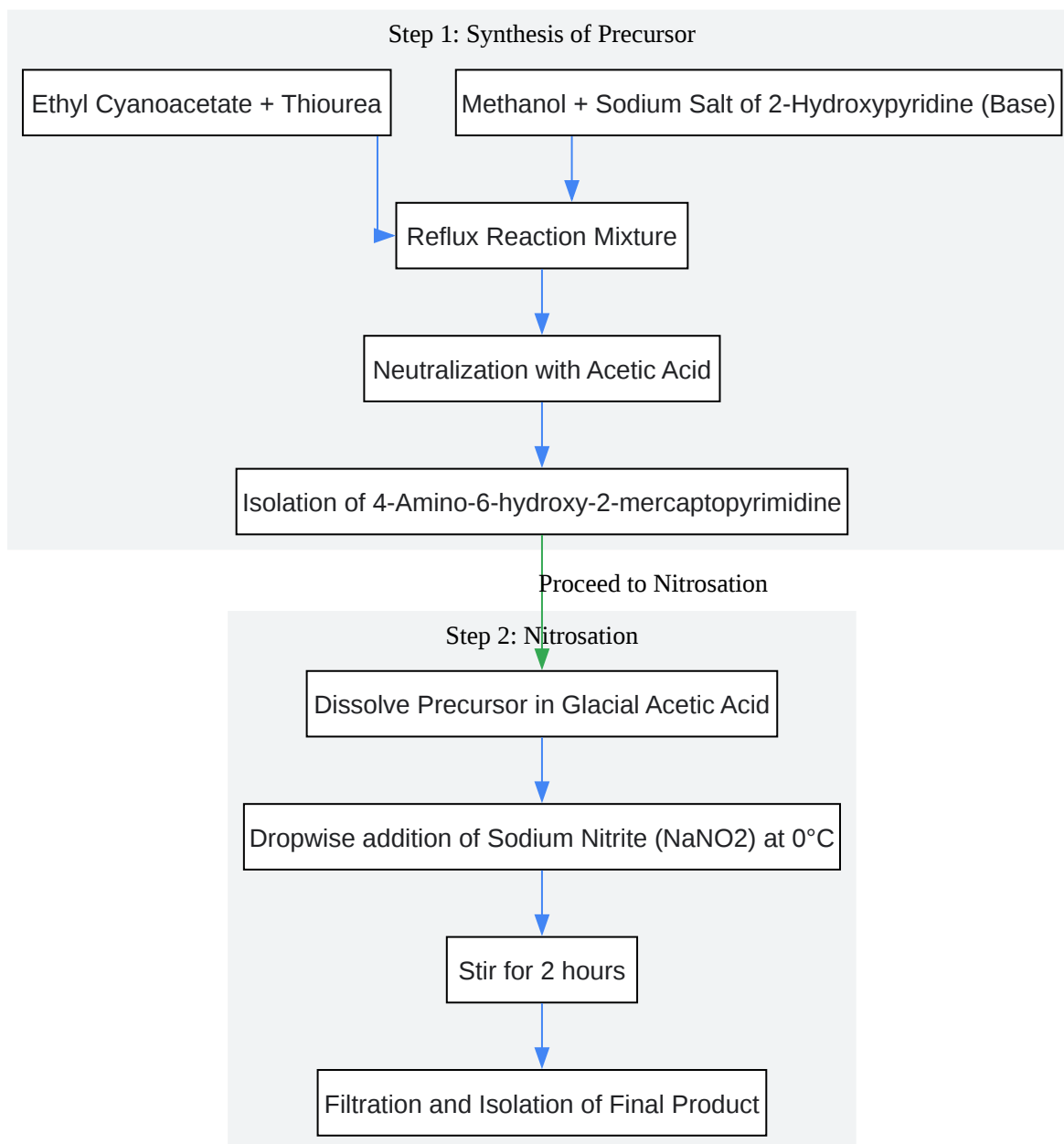
Property	Value	Source
Molecular Formula	C4H4N4O2S	[4]
Molecular Weight	172.17 g/mol	[4][5]
IUPAC Name	6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one	[4]
Canonical SMILES	<chem>C1(=C(NC(=S)NC1=O)N)N=O</chem>	[4]
InChI Key	UOWCFGBLAMCSFY-UHFFFAOYSA-N	[4]
CAS Number	1672-48-6	[4][5]
PubChem CID	2724406	[4]
Synonyms	6-Amino-5-nitroso-2-thiouracil, 6-Amino-5-nitroso-2-thioxo- 2,3-dihydropyrimidin-4(1H)-one	[4]
XLogP3 (Computed)	-0.7	[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine** are not readily available in the published literature. However, a plausible two-step synthesis can be proposed based on established methods for the synthesis of the precursor molecule and subsequent nitrosation of similar pyrimidine structures.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-stage process: first, the synthesis of the precursor, 4-Amino-6-hydroxy-2-mercaptopyrimidine, followed by its nitrosation at the 5-position.



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Proposed two-step synthesis workflow.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine[6]

- Combine 0.57 g of ethyl cyanoacetate and 0.38 g of thiourea in 3 ml of methanol.
- Add 1.17 g of the sodium salt of 2-hydroxypyridine to the mixture.
- Heat the mixture under reflux.
- After the reaction is complete, add 4 ml of water.
- Neutralize the solution with 0.58 ml of acetic acid to precipitate the product.
- Filter and collect the crystals of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. The reported yield for this reaction is 82%.[6]

Step 2: Nitrosation of 4-Amino-6-hydroxy-2-mercaptopyrimidine (adapted from a similar nitrosation protocol)[1]

- Dissolve the synthesized 4-Amino-6-hydroxy-2-mercaptopyrimidine in glacial acetic acid.
- Cool the solution to 0°C in an ice bath.
- Prepare a solution of sodium nitrite (NaNO_2) and add it dropwise to the cooled pyrimidine solution.
- Stir the reaction mixture at 0°C for 2 hours. The optimal pH for nitrosation is between 3 and 4.[1]
- The nitroso product is expected to precipitate out of the solution.
- Isolate the final product, **4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine**, by filtration.
- Wash the product with cold water and dry under vacuum.

Proposed Analytical Methods

Due to the lack of specific published analytical methods, standard techniques for the characterization of organic compounds are recommended.

Technique	Purpose	Expected Observations
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	A single major peak indicating the purity of the compound.
Mass Spectrometry (MS)	Molecular weight determination and structural confirmation.	A molecular ion peak corresponding to the molecular weight of the compound (172.17 g/mol).
Infrared (IR) Spectroscopy	Identification of functional groups.	Characteristic peaks for N-H, O-H, C=O, C=S, and N=O stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)	Elucidation of the molecular structure.	Resonances corresponding to the protons and carbons in the pyrimidine ring and its substituents.
UV-Vis Spectroscopy	Determination of absorption maxima for quantification.	Absorption maxima characteristic of the chromophoric pyrimidine ring system.

Biological Activity and Signaling Pathways

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine and its derivatives have been identified as potent antagonists of the A3 adenosine receptor (A3AR).[1] A3ARs are G protein-coupled receptors (GPCRs) that are implicated in various physiological and pathological processes.

Mechanism of Action as an A3AR Antagonist

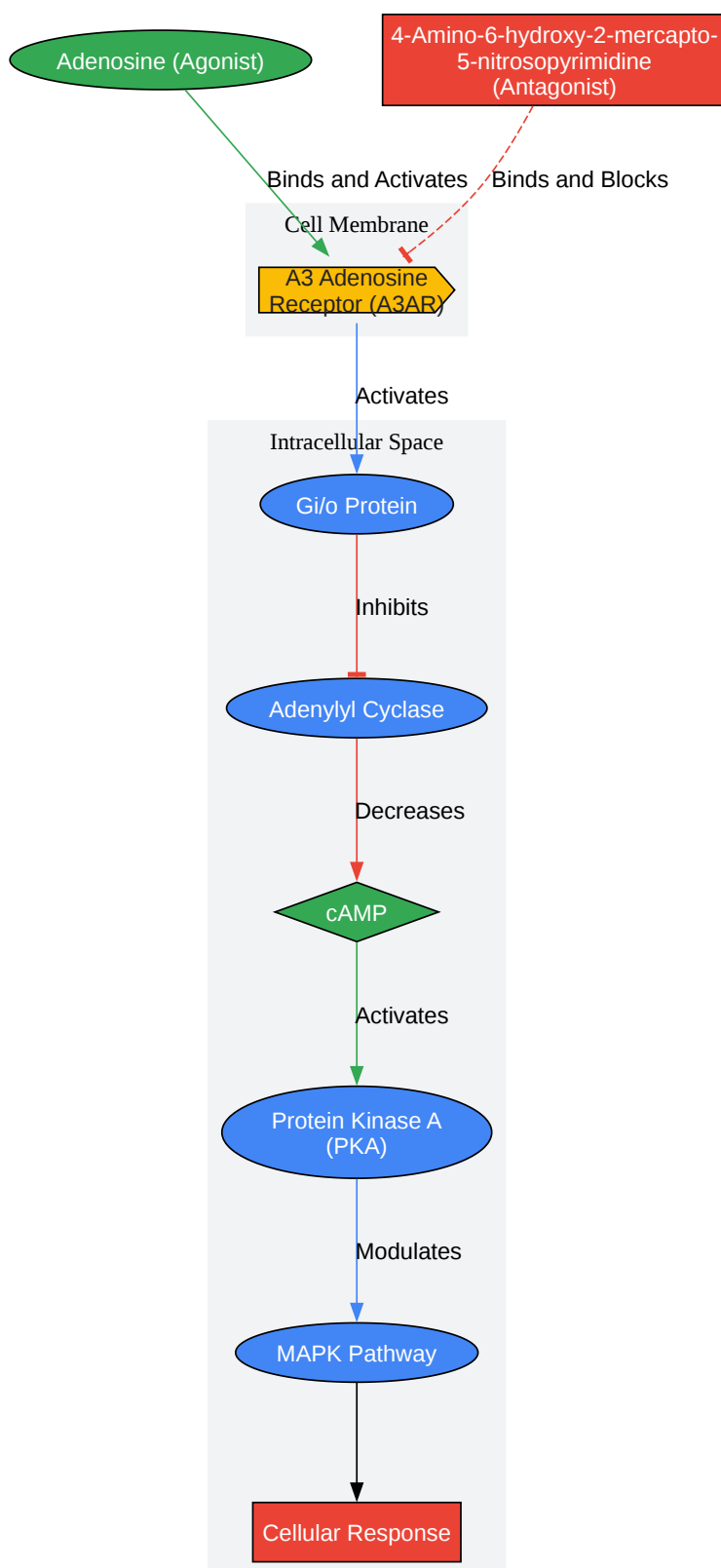
The A3 adenosine receptor is primarily coupled to the Gi/o family of G proteins.[7] Activation of A3AR by its endogenous agonist, adenosine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7][8] This can trigger a

cascade of downstream effects, including the modulation of mitogen-activated protein kinase (MAPK) pathways.[9]

As an antagonist, **4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine** would bind to the A3AR but not activate it. Instead, it would block the binding of adenosine, thereby preventing the initiation of the downstream signaling cascade. This leads to a restoration of adenylyl cyclase activity and normalizes cAMP levels.

A3 Adenosine Receptor Antagonist Signaling Pathway

The following diagram illustrates the signaling pathway of the A3 adenosine receptor and the inhibitory effect of an antagonist like **4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine**.



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